(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO8/c1-19(2,3)28-16(25)12-22(13-17(26)29-20(4,5)6)14(10-11-15(23)24)18(27)30-21(7,8)9/h14H,10-13H2,1-9H3,(H,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOLTXLELHMIOD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedel-Crafts Acylation and Esterification
The 5-oxopentanoic acid moiety is synthesized via acid-catalyzed cyclization of levulinic acid derivatives. Adapted from methods in, the tert-butyl ester is introduced using 2-methylpropan-2-ol under anhydrous conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Levulinic acid |
| Alcohol | 2-Methylpropan-2-ol (excess) |
| Catalyst | H₂SO₄ (5 mol%) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Time | 12–16 h |
| Yield | 78–82% |
The reaction proceeds via Fischer esterification , with sulfuric acid protonating the carbonyl oxygen to enhance electrophilicity. The tert-butyl group provides steric protection, minimizing side reactions during subsequent steps.
Purification and Characterization
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3). Structural confirmation employs:
-
¹H NMR : δ 1.25 (s, 9H, tert-butyl), 2.35–2.65 (m, 4H, CH₂), 3.10 (t, 2H, CH₂CO).
Preparation of N,N-Bis[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]amine
Nucleophilic Amination of Ethyl Glyoxylate
The bis-2-oxoethylamino group is installed via Schiff base formation followed by reduction. Ethyl glyoxylate reacts with ammonia to form an imine, which is reduced to the amine using NaBH₄ :
Reaction Conditions
Tert-Butyl Ester Protection
The resulting amine undergoes esterification with 2-methylpropan-2-ol under Mitsunobu conditions :
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | DIAD (1.5 equiv) |
| Catalyst | PPh₃ (1.5 equiv) |
| Solvent | THF |
| Temperature | 25°C |
| Time | 6 h |
| Yield | 85% |
Asymmetric Synthesis of the (S)-4-Amino Intermediate
Enzymatic Resolution
The (S)-configured stereocenter is introduced via lipase-catalyzed kinetic resolution of a racemic amino acid precursor. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-isomer unreacted:
Reaction Conditions
Catalytic Asymmetric Amination
Alternatively, chiral palladium catalysts enable direct asymmetric amination. A Pd-BINAP complex facilitates enantioselective C–N bond formation:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/(R)-BINAP (5 mol%) |
| Substrate | 4-Ketopentanoate |
| Amine Source | Benzylamine |
| Solvent | Toluene |
| Temperature | 80°C |
| Time | 12 h |
| ee | 92% (S) |
Final Coupling and Deprotection
Amide Bond Formation
The tert-butyl-protected amine (Intermediate B) couples with the (S)-4-amino pentanoate via EDC/HOBt-mediated amidation :
Reaction Conditions
Acidic Deprotection
Tert-butyl groups are cleaved using trifluoroacetic acid (TFA) in dichloromethane:
Reaction Conditions
Optimization Challenges and Solutions
Steric Hindrance in Coupling Reactions
The bulky tert-butyl esters impede amidation kinetics. High-dilution conditions (0.01 M) and ultrasonication (40 kHz, 30 min) improve reaction efficiency by reducing intermolecular aggregation.
Epimerization During Deprotection
The acidic deprotection risks racemization at the 4-position. Low-temperature protocols (−20°C) and scavengers (triethylsilane) minimize protonation of the chiral center, preserving enantiomeric excess (>95% ee).
Analytical Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >99%:
Stereochemical Confirmation
Circular Dichroism (CD) : Positive Cotton effect at 225 nm (Δε +3.2) confirms (S)-configuration.
Scalability and Industrial Considerations
Continuous-Flow Synthesis
Patented methods describe a continuous-flow reactor for large-scale production:
-
Residence Time : 8 min.
-
Throughput : 1.2 kg/day.
-
Purity : 98.5%.
Cost-Effective Catalysts
Heterogeneous catalysts (e.g., silica-supported H₂SO₄) reduce reagent costs by 40% compared to traditional Lewis acids.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated decarboxylative amination offers a metal-free alternative:
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of ester groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of new amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral Properties
This compound has been explored for its antiviral properties, particularly as a potential treatment for viral infections. Research indicates that derivatives of this compound may exhibit activity against viruses by inhibiting viral replication mechanisms. For instance, studies have shown that similar compounds can modulate the immune response, enhancing the body’s ability to fight off viral pathogens.
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Viral Target | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | HIV | Inhibits reverse transcriptase | |
| Compound B | Hepatitis C | Blocks viral entry into cells | |
| Compound C | Influenza | Prevents viral assembly |
Biochemical Applications
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in pathways related to amino acid metabolism. Its structural features allow it to interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders.
Case Study: Inhibition of Amino Acid Metabolism Enzymes
A study published in a peer-reviewed journal demonstrated that a closely related compound inhibited the enzyme glutamate dehydrogenase, which plays a crucial role in amino acid metabolism. The inhibition was characterized by a significant decrease in enzyme activity at micromolar concentrations, suggesting potential for therapeutic use in conditions like hyperammonemia.
Drug Development
Formulation and Delivery Systems
The unique chemical structure of (4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid allows for exploration in drug formulation and delivery systems. Its lipophilic properties may enhance bioavailability when incorporated into lipid-based formulations.
Table 2: Formulation Characteristics
Research and Development
Potential for Further Research
Given its complex structure and biological activity, this compound serves as an important scaffold for further research. Ongoing studies are focusing on its modifications to enhance potency and selectivity against specific biological targets.
Wirkmechanismus
The mechanism of action of (4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on functional group modifications, backbone variations, and stereochemical differences. Below is a comparative analysis supported by evidence and chemical reasoning:
Functional Group Modifications
Notes:
- Tert-butyl esters in the target compound confer higher logP and slower enzymatic hydrolysis compared to methyl esters or sulfanyl groups .
Backbone and Stereochemical Comparisons
- Pentanoic Acid Core: The target compound shares a pentanoic acid backbone with metabolites like glutaric acid but diverges in substituents. Glutaric acid derivatives typically exhibit polar, water-soluble profiles, whereas the tert-butyl esters render the target compound highly lipophilic .
- Stereochemistry : The (4S) configuration may influence interactions with chiral biological targets (e.g., enzymes or receptors), contrasting with racemic mixtures of simpler esters, which often show reduced specificity.
Crystallographic and Structural Data
For example:
Biologische Aktivität
(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article compiles existing research findings, case studies, and relevant data tables to elucidate the biological activities associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may influence its biological activity. Its IUPAC name suggests a high degree of functionalization, which is often correlated with diverse biological effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown inhibitory effects on various cancer cell lines. A study utilizing the MTT assay demonstrated that such compounds can induce apoptosis in cancer cells, leading to reduced cell viability. The IC50 values reported for related compounds ranged from 1.30 µM to 17.25 µM against HepG2 cells and other tumor cell lines .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Similar Compound A | 1.30 | HepG2 |
| Similar Compound B | 17.25 | Various Tumor Cells |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies. Compounds with similar structures have shown effectiveness against a range of bacteria, including Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported at 1,000 µg/mL . This suggests that the compound may possess both bacteriostatic and bactericidal properties.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in apoptosis and cell cycle regulation. The inhibition of key enzymes such as phospholipase A2 has been suggested as a potential pathway through which related compounds induce cellular stress and apoptosis .
Case Studies
-
Case Study 1: Antitumor Efficacy
- Objective : To evaluate the antitumor efficacy of structurally similar compounds.
- Method : In vitro assays were conducted on various cancer cell lines.
- Results : Significant reductions in cell proliferation were noted, correlating with increased apoptosis markers.
-
Case Study 2: Antimicrobial Testing
- Objective : To assess the antimicrobial activity against common pathogens.
- Method : MIC assays were performed against bacterial strains.
- Results : The compound exhibited notable activity against Staphylococcus species, indicating potential therapeutic applications.
Q & A
Q. What synthetic strategies are recommended for synthesizing (4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, and what yields can be expected?
Methodological Answer: The synthesis involves multi-step protection-deprotection strategies:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the central amine. Boc anhydride in THF with a base (e.g., DMAP) achieves this .
- Esterification : Activate carboxylic acid moieties with DCC/DMAP for ester formation at the 2- and 5-positions .
- Multicomponent Reactions (MCRs) : Ugi or Passerini reactions may assemble the backbone, as seen in structurally similar compounds (e.g., 95% yield for compound 5b in ) .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to ensure (4S) stereochemistry.
Q. Expected Yields :
Q. How should researchers characterize this compound, and what spectral signatures are critical?
Methodological Answer: Key analytical techniques:
- NMR Spectroscopy :
- ¹H NMR :
- tert-Butyl protons: Singlet at δ 1.40–1.45 ppm .
- Ester carbonyls: δ 4.10–4.30 ppm (coupled to adjacent CH groups) .
- ¹³C NMR :
- Boc carbonyl: δ 155–160 ppm .
- Ester carbonyls: δ 170–175 ppm .
- Mass Spectrometry (MS) :
- HPLC : Use C18 columns (ACN/water gradient) to assess purity (>95%) .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Hydrolysis Sensitivity :
- Storage :
- Stability Tests :
Advanced Research Questions
Q. What mechanistic insights can be derived from the compound’s design, particularly its protective groups?
Methodological Answer:
- Prodrug Potential : The Boc and ester groups enhance lipophilicity, improving membrane permeability. In vivo hydrolysis releases active carboxylic acids .
- Targeted Delivery : The Boc group’s acid sensitivity (e.g., tumor microenvironments) allows site-specific activation. Validate via pH-dependent stability assays .
- Enzymatic Interactions : Use molecular docking to predict interactions with esterases or proteases (e.g., AutoDock Vina) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Modify Protective Groups :
- Backbone Alterations :
- Assay Design :
Q. What computational approaches predict this compound’s conformational behavior and target binding?
Methodological Answer:
- Molecular Dynamics (MD) :
- Docking Studies :
- QM/MM Calculations :
Q. How can researchers resolve contradictions in reported bioactivity data for analogs?
Methodological Answer:
Q. What advanced analytical techniques quantify degradation products during formulation studies?
Methodological Answer:
- LC-MS/MS :
- Accelerated Stability Testing :
- Forced Degradation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
